MRS 1754

Adenosine Receptor Selectivity Binding Affinity

A2B receptor studies require rigorous subtype selectivity to avoid off-target confounding. MRS 1754 (CAS 264622-58-4) is a high-affinity A2B antagonist (Ki=1.97 nM) with >200-fold selectivity over A1, A2A, A3 receptors. • [3H]MRS 1754 radioligand (KD=1.13±0.12 nM) for Bmax & competition binding in HEK-293. • 32-37% hepatic collagen reduction at 2 mg/kg i.p. in Mdr2(-/-) fibrosis model. • Blocks NECA-induced cAMP accumulation. ≥98% purity (HPLC); global shipping.

Molecular Formula C26H26N6O4
Molecular Weight 486.5 g/mol
CAS No. 264622-58-4
Cat. No. B1676832
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMRS 1754
CAS264622-58-4
Synonyms8-(4-(((4-cyanophenyl)carbamoylmethyl)oxy)phenyl)-1,3-di(ni-propyl)xanthine
MRS 1754
MRS-1754
MRS1754
N-(4-cyanophenyl)-2-(4-(2,3,6,7-tetrahydro-2,6-dioxo-1,3-dipropyl-1H-purin-8-yl)-phenoxy)acetamide
Molecular FormulaC26H26N6O4
Molecular Weight486.5 g/mol
Structural Identifiers
SMILESCCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C3=CC=C(C=C3)OCC(=O)NC4=CC=C(C=C4)C#N
InChIInChI=1S/C26H26N6O4/c1-3-13-31-24-22(25(34)32(14-4-2)26(31)35)29-23(30-24)18-7-11-20(12-8-18)36-16-21(33)28-19-9-5-17(15-27)6-10-19/h5-12H,3-4,13-14,16H2,1-2H3,(H,28,33)(H,29,30)
InChIKeyAJBBEYXFRYFVNM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

MRS 1754: Selective A2B Antagonist Overview


MRS 1754 (CAS 264622-58-4) is a xanthine-derived, selective adenosine A2B receptor antagonist [1]. It acts as a high-affinity ligand for the human A2B receptor (Ki = 1.97 nM) and exhibits significant selectivity over other adenosine receptor subtypes (A1, A2A, and A3) . MRS 1754 is also utilized as a radioligand in its tritiated form ([3H]MRS 1754) to characterize A2B receptor binding and pharmacology [2].

MRS 1754: Why Substitution Fails


Adenosine A2B receptor antagonists are not interchangeable tools. Critical differences in subtype selectivity, species cross-reactivity, binding mode, and physicochemical properties directly impact experimental outcomes and model validity [1]. For instance, MRS 1754 demonstrates a unique selectivity profile compared to MRS 1706, PSB 603, and PSB 1115, which can lead to divergent results in functional assays or when targeting rodent models . Substituting MRS 1754 without rigorous validation risks confounding data due to off-target effects or altered pharmacokinetics, undermining the reproducibility and interpretation of research [2].

MRS 1754 vs. Key A2B Antagonists


Selectivity Profile vs. MRS 1706

MRS 1754 demonstrates a different selectivity fingerprint compared to the structurally related inverse agonist MRS 1706. While MRS 1754 has a Ki of 1.97 nM for human A2B, MRS 1706 shows slightly higher affinity at 1.39 nM. However, the key differentiation lies in off-target affinities: MRS 1754's Ki for human A1 is 403 nM, whereas MRS 1706's Ki for human A1 is 157 nM . This represents a 2.6-fold difference in A1 affinity, which is critical in assays where A1 receptor activity could confound results.

Adenosine Receptor Selectivity Binding Affinity

Species Specificity at Rat A1 Receptors

MRS 1754 demonstrates significant cross-species variation in binding affinity. It has a Ki of 16.8 nM for rat A1 receptors, compared to a Ki of 403 nM for human A1 receptors . In contrast, MRS 1706 is reported to have a Ki of 37.6 nM for rat A1 receptors . This 2.2-fold difference in rat A1 affinity (16.8 nM vs 37.6 nM) can substantially impact experimental outcomes when using rodent models.

Species Specificity Binding Affinity Rodent Models

High-Affinity Radioligand Probe

MRS 1754 is a validated radioligand for A2B receptors. The tritiated form, [3H]MRS 1754, binds to recombinant human A2B receptors with a KD of 1.13 ± 0.12 nM [1]. This high-affinity binding, combined with its selectivity, makes it a superior tool for direct receptor binding studies compared to non-radiolabeled antagonists. The utility of [3H]MRS 1754 is further demonstrated by its use in characterizing the binding of other A2B ligands, such as XAC and CPX, which compete with Ki values of 16 nM and 55 nM, respectively [2].

Radioligand Binding KD Value Receptor Characterization

Functional Antagonism of cAMP Production

MRS 1754 functionally antagonizes A2B receptor signaling. It inhibits NECA-induced cAMP production in a concentration-dependent manner . While a precise IC50 value is not available in this context, the functional inhibition confirms its antagonist activity beyond binding. This contrasts with inverse agonists like MRS 1706, which suppress basal receptor activity, and with partial agonists which may show different efficacy profiles.

Functional Assay cAMP NECA

In Vivo Efficacy in Liver Fibrosis Models

MRS 1754 has demonstrated significant in vivo efficacy in a mouse model of liver fibrosis. High-dose treatment (2 mg/kg, i.p.) resulted in a 32-37% reduction in hepatic collagen deposition compared to vehicle-treated controls . This quantitative in vivo effect provides a benchmark for comparing the therapeutic potential of MRS 1754 to other A2B antagonists in fibrosis models.

In Vivo Liver Fibrosis Therapeutic Efficacy

Aqueous Solubility vs. PSB 1115

MRS 1754 is soluble in DMSO up to 50 mM, but has poor aqueous solubility . In contrast, PSB 1115 is a water-soluble A2B antagonist . This difference in solubility directly impacts experimental design, particularly for in vivo studies where aqueous formulations are preferred. MRS 1754 requires the use of organic solvents like DMSO, which may not be suitable for all applications.

Solubility Formulation DMSO

Research and Industrial Applications of MRS 1754


A2B Receptor Binding Site Characterization

Utilize [3H]MRS 1754 as a selective, high-affinity radioligand (KD = 1.13 ± 0.12 nM) to quantify A2B receptor density (Bmax) and perform competition binding assays with novel ligands [1]. This is particularly valuable for studying recombinant human A2B receptors expressed in HEK-293 cells or other heterologous systems.

In Vivo Antagonism in Liver Fibrosis Models

Employ MRS 1754 at 2 mg/kg (i.p.) in mouse models of liver fibrosis to achieve a 32-37% reduction in hepatic collagen, as validated in Mdr2(-/-) mice . This provides a quantitative benchmark for evaluating the efficacy of novel anti-fibrotic agents targeting the A2B receptor.

Inhibition of cAMP Production in Cellular Assays

Use MRS 1754 to block NECA-induced cAMP accumulation in HEK-293 cells expressing human A2B receptors . This confirms its functional antagonist activity and allows for the investigation of downstream signaling pathways modulated by A2B receptor activation.

Minimal Off-Target A1 Receptor Activity

Select MRS 1754 (Ki for hA1 = 403 nM) over MRS 1706 (Ki for hA1 = 157 nM) when experimental models are sensitive to A1 receptor activity and off-target antagonism could confound results .

Technical Documentation Hub

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